5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and multiple sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Attachment of Sulfanyl Groups: The prop-2-en-1-ylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the sulfanyl groups.
Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified sulfanyl derivatives.
Substitution: Various nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential medicinal properties, such as enzyme inhibition or receptor binding, can be explored for therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfanyl groups and heterocyclic rings allow it to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(prop-2-en-1-ylsulfanyl)aniline: This compound shares the chloro and sulfanyl groups but lacks the pyrimidine and thiadiazole rings.
N-(5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: This compound contains the pyrimidine and thiadiazole rings but lacks the chloro group.
Uniqueness
The presence of both the pyrimidine and thiadiazole rings, along with the chloro and multiple sulfanyl groups, makes 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide unique
Properties
Molecular Formula |
C13H12ClN5OS3 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
5-chloro-2-prop-2-enylsulfanyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN5OS3/c1-3-5-21-11-15-7-8(14)9(16-11)10(20)17-12-18-19-13(23-12)22-6-4-2/h3-4,7H,1-2,5-6H2,(H,17,18,20) |
InChI Key |
CFWOACKXEBUXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl |
Origin of Product |
United States |
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